molecular formula C11H17Cl2N3 B13583715 3-(2-methyl-1H-1,3-benzodiazol-1-yl)propan-1-aminedihydrochloride CAS No. 2803863-33-2

3-(2-methyl-1H-1,3-benzodiazol-1-yl)propan-1-aminedihydrochloride

Cat. No.: B13583715
CAS No.: 2803863-33-2
M. Wt: 262.18 g/mol
InChI Key: ZMQVYQQQCCNQNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-methyl-1H-1,3-benzodiazol-1-yl)propan-1-aminedihydrochloride is a chemical compound that belongs to the class of benzimidazole derivatives Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-methyl-1H-1,3-benzodiazol-1-yl)propan-1-aminedihydrochloride typically involves the reaction of 2-methyl-1H-1,3-benzodiazole with a suitable propan-1-amine derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters is crucial to achieve high efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(2-methyl-1H-1,3-benzodiazol-1-yl)propan-1-aminedihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Reagents such as halogens or alkylating agents can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole oxides, while reduction could produce various amine derivatives.

Scientific Research Applications

3-(2-methyl-1H-1,3-benzodiazol-1-yl)propan-1-aminedihydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2-methyl-1H-1,3-benzodiazol-1-yl)propan-1-aminedihydrochloride involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-methyl-1H-1,3-benzodiazol-1-yl)propanamide
  • 3-(2-methyl-1H-1,3-benzodiazol-1-yl)propanoic acid
  • 3-(2-methyl-1H-1,3-benzodiazol-1-yl)propanenitrile

Uniqueness

Compared to similar compounds, 3-(2-methyl-1H-1,3-benzodiazol-1-yl)propan-1-aminedihydrochloride may exhibit unique properties such as enhanced biological activity or improved stability under certain conditions. These characteristics make it a valuable compound for various research and industrial applications.

Properties

CAS No.

2803863-33-2

Molecular Formula

C11H17Cl2N3

Molecular Weight

262.18 g/mol

IUPAC Name

3-(2-methylbenzimidazol-1-yl)propan-1-amine;dihydrochloride

InChI

InChI=1S/C11H15N3.2ClH/c1-9-13-10-5-2-3-6-11(10)14(9)8-4-7-12;;/h2-3,5-6H,4,7-8,12H2,1H3;2*1H

InChI Key

ZMQVYQQQCCNQNL-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2N1CCCN.Cl.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.